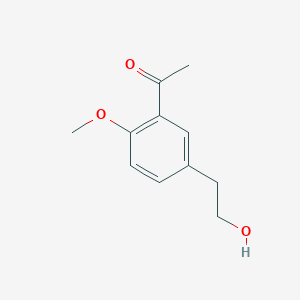

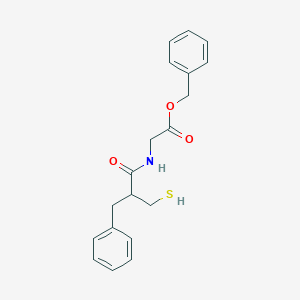

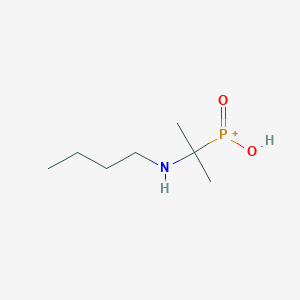

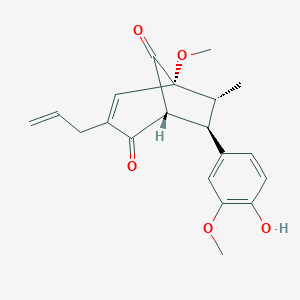

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone” is a type of aromatic ketone . Aromatic ketones are a class of compounds that contain a carbonyl group (C=O) directly attached to an aromatic ring. They are widely used in the synthesis of various organic compounds and have been studied for their potential biological activities .

Synthesis Analysis

While specific synthesis methods for “1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone” are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions and Friedel-Crafts acylation .

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. For instance, “1-(4-(2-Hydroxyethoxy)phenyl)ethanone”, a similar compound, has a molecular weight of 180.20 g/mol and a molecular formula of C10H12O3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, “1-(4-(2-Hydroxyethoxy)phenyl)ethanone”, a similar compound, has a molecular weight of 180.20 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .

科学的研究の応用

Biomass Conversion and Sustainable Materials

One significant application of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone, by extension of its derivative compounds, is in the conversion of plant biomass into furan derivatives, which are crucial for developing new generations of polymers, functional materials, and fuels. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its subsequent products, are derived from hexose carbohydrates and lignocellulose, offering a renewable feedstock for the chemical industry potentially replacing non-renewable hydrocarbon sources. The synthesis of HMF from plant feedstocks and its use in producing monomers, polymers, porous carbon materials, engine fuels, and various chemicals highlights the versatility of this compound and its derivatives in contributing to sustainable materials science and the circular economy (Chernyshev, Kravchenko, & Ananikov, 2017).

Hydroxycoumarin Chemistry and Biological Applications

Another area where derivatives similar to 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone are explored is in the chemistry of hydroxycoumarins, specifically 3-hydroxycoumarin. These compounds are critical in pharmaceutical, perfumery, and agrochemical industries due to their physical, chemical, and biological properties. The synthesis methods, reactivity, and various applications of 3-hydroxycoumarin in biology underscore its importance. This compound's versatility in generating heterocyclic compounds and its significant biological properties indicates the broader relevance of such derivatives in fields like genetics, pharmacology, and microbiology (Yoda, 2020).

Advanced Pharmaceutical Intermediates

Derivatives of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone, such as paeonol (2'-hydroxy-4'-methoxyacetophenone), serve as significant intermediates in pharmaceutical research, demonstrating a wide range of pharmacological activities. The structure modification of paeonol and the exploration of its derivatives have shown promising antibacterial, anti-inflammatory, antipyretic analgesic, antioxidant, and other pharmacological effects. The systematic review of paeonol derivatives and their pharmacological activities illuminates the compound's potential as a versatile pharmaceutical intermediate (Wang, Wu, Chu, Wu, & Sun, 2020).

特性

IUPAC Name |

1-[5-(2-hydroxyethyl)-2-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(13)10-7-9(5-6-12)3-4-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUXAPWBDFLFGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CCO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627440 |

Source

|

| Record name | 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone | |

CAS RN |

181115-16-2 |

Source

|

| Record name | 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)

![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)